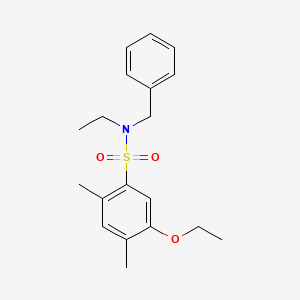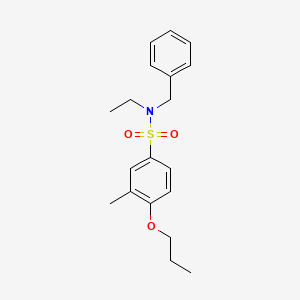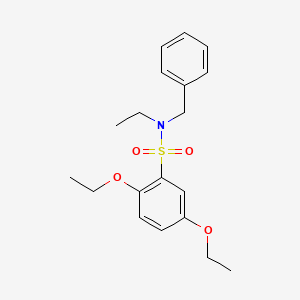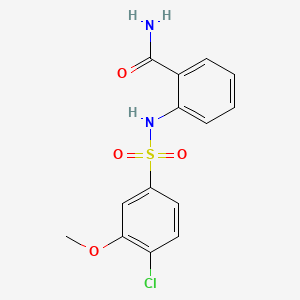
Cerium136
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium-136 is a naturally occurring isotope of cerium, a rare-earth metal. Cerium is the most abundant of the rare-earth elements and is found in minerals such as bastnasite and monazite. Cerium-136 has an atomic number of 58 and a mass number of 136, with 58 protons and 78 neutrons in its nucleus. It is a stable isotope and constitutes about 0.19% of naturally occurring cerium .
Méthodes De Préparation
Cerium-136 can be prepared through various synthetic routes. One common method involves the reduction of cerium(IV) oxide (CeO2) using a suitable reducing agent such as hydrogen gas at high temperatures. Another method is the electrolysis of cerium(III) chloride (CeCl3) in a molten salt medium. Industrial production of cerium typically involves the extraction of cerium from its ores, followed by purification and separation processes .
Analyse Des Réactions Chimiques
Cerium-136, like other cerium isotopes, undergoes various chemical reactions. It readily reacts with oxygen to form cerium(IV) oxide (CeO2), a process known as oxidation. Cerium can also undergo reduction reactions, where cerium(IV) is reduced to cerium(III) using reducing agents such as hydrogen or carbon monoxide. Additionally, cerium can participate in substitution reactions, where cerium atoms replace other metal atoms in compounds. Common reagents used in these reactions include acids, bases, and other metal salts. Major products formed from these reactions include cerium oxides, cerium halides, and cerium nitrates .
Applications De Recherche Scientifique
Cerium-136 has a wide range of scientific research applications. In chemistry, cerium compounds are used as catalysts in various reactions, including oxidation and hydrogenation processes. In biology and medicine, cerium oxide nanoparticles are studied for their antioxidant properties and potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer. In industry, cerium is used in the production of glass and ceramics, as well as in the manufacturing of catalytic converters for automobiles .
Mécanisme D'action
The mechanism of action of cerium-136 and its compounds is primarily based on their redox properties. Cerium can exist in both +3 and +4 oxidation states, allowing it to participate in redox reactions. In biological systems, cerium oxide nanoparticles can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This antioxidant activity is attributed to the reversible conversion between cerium(III) and cerium(IV) states, which helps neutralize ROS and prevent cellular damage .
Comparaison Avec Des Composés Similaires
Cerium-136 can be compared with other cerium isotopes, such as cerium-138, cerium-140, and cerium-142. While all these isotopes share similar chemical properties, cerium-136 is unique due to its specific neutron number and stable nature. Other similar compounds include lanthanide elements like lanthanum, praseodymium, and neodymium, which also exhibit similar chemical behaviors but differ in their atomic structures and specific applications .
Propriétés
Numéro CAS |
15758-67-5 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











